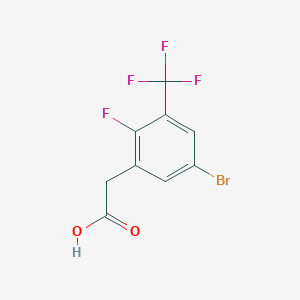

5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoro-3-(trifluoromethyl)benzene to introduce the bromine atom at the 5-position. This is followed by a Friedel-Crafts acylation reaction to attach the acetic acid moiety. The reaction conditions often involve the use of strong acids like aluminum chloride (AlCl₃) as a catalyst and solvents such as dichloromethane (CH₂Cl₂).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether.

Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products

Oxidation: Formation of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid.

Reduction: Formation of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol.

Substitution: Formation of 5-Amino-2-fluoro-3-(trifluoromethyl)phenylacetic acid.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid typically involves the introduction of bromine and fluorine substituents onto a phenylacetic acid backbone. The presence of trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Key Synthetic Routes

- Electrophilic Aromatic Substitution : This method allows for the selective introduction of bromine and fluorine atoms onto the aromatic ring.

- Fluorination Strategies : Various fluorination reagents can be employed to achieve the desired trifluoromethyl substitution, significantly impacting the compound's biological properties.

This compound exhibits notable biological activities, particularly as an antimicrobial agent. Its structural characteristics contribute to its efficacy against various pathogens.

Antimicrobial Properties

Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity against bacteria such as Escherichia coli and Bacillus cereus, as well as fungi like Candida albicans and Aspergillus niger . The Minimum Inhibitory Concentration (MIC) values indicate that this compound may possess comparable or superior activity to existing antimicrobial agents.

Pharmaceutical Applications

The compound is being explored for its potential use in developing new therapeutic agents. Its unique chemical structure allows it to interact with biological targets effectively, making it a candidate for treating various diseases.

Case Studies

- Antimicrobial Agents : Studies have shown that derivatives of phenylacetic acid can be modified to enhance their antibacterial properties, suggesting that this compound could serve as a lead compound in this area .

- Anti-inflammatory Drugs : Similar compounds have been utilized in synthesizing anti-inflammatory drugs, indicating potential pathways for developing new medications based on this compound .

Material Science Applications

Beyond pharmaceuticals, this compound can be used in material science due to its unique chemical properties. Fluorinated compounds often exhibit improved thermal stability and chemical resistance, making them suitable for high-performance materials.

Potential Uses

- Polymer Additives : The compound can be incorporated into polymers to enhance their properties, such as flame resistance and durability.

- Coatings : Its fluorinated nature may provide water-repellent characteristics to coatings used in various industrial applications.

Mechanism of Action

The mechanism by which 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electronegative fluorine and trifluoromethyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-2-fluoro-3-methylphenylacetic acid

- 5-Bromo-2-chloro-3-(trifluoromethyl)phenylacetic acid

- 5-Bromo-2-fluoro-3-(difluoromethyl)phenylacetic acid

Uniqueness

Compared to similar compounds, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid is unique due to the combination of bromine, fluorine, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions in various chemical and biological contexts.

Biological Activity

5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique trifluoromethyl group, which is known to enhance biological activity by influencing the electronic properties of the molecule. The molecular formula is C9H6BrF4O2, and its structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups can exhibit significant antimicrobial activity. A study highlighted that derivatives of phenylacetic acids with trifluoromethyl substitutions showed enhanced efficacy against various bacterial strains due to their ability to penetrate bacterial membranes more effectively than their non-fluorinated counterparts .

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, fluorinated compounds have been shown to interact with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The presence of the trifluoromethyl group can alter the binding affinity and selectivity towards these enzymes, potentially leading to increased therapeutic effects.

The mechanism by which this compound exerts its biological effects is largely attributed to its interaction with target proteins and enzymes. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with lipid bilayers . Additionally, the compound may form hydrogen bonds with active sites on enzymes, altering their functionality.

Case Study 1: Anticancer Activity

In a preclinical study, derivatives of fluorinated phenylacetic acids were tested for anticancer properties. The results showed that these compounds exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antiviral Activity

Another study explored the antiviral potential of fluorinated compounds against viral infections. The results indicated that this compound demonstrated significant inhibitory activity against certain viral strains by interfering with viral replication processes .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, a comparison with similar compounds is presented in the table below.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid?

Classification : Basic

Methodological Answer :

The synthesis typically involves multi-step functionalization of a phenylacetic acid backbone. A plausible route includes:

Bromination/Fluorination : Introduce bromo and fluoro substituents via electrophilic aromatic substitution or directed ortho-metalation strategies.

Trifluoromethylation : Utilize Ullmann coupling or radical-mediated methods to install the -CF₃ group at the meta position .

Acetic Acid Sidechain : Employ nucleophilic substitution or hydrolysis of nitriles (e.g., (5-bromo-2-fluorophenyl)acetonitrile derivatives) to form the acetic acid moiety .

Purification : Final purification via column chromatography or recrystallization in non-polar solvents to achieve >97% purity (HPLC) .

Q. Which analytical techniques are optimal for characterizing this compound and confirming its structural integrity?

Classification : Basic

Methodological Answer :

- ¹H/¹⁹F NMR : Confirm substituent positions via coupling patterns and chemical shifts. The trifluoromethyl group (-CF₃) appears as a singlet in ¹⁹F NMR (~-60 ppm), while bromo/fluoro substituents influence aromatic proton splitting .

- HPLC (High-Performance Liquid Chromatography) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97% by HLC) and monitor byproducts .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS in negative ion mode for the deprotonated acid) .

Q. How should solubility and solvent selection be optimized for this compound in reaction protocols?

Classification : Basic

Methodological Answer :

- Polarity Considerations : The trifluoromethyl and bromo groups increase hydrophobicity. Start with dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for dissolution, followed by dilution in aqueous buffers for biological assays .

- Reaction Solvents : Use dichloromethane (DCM) or acetonitrile for coupling reactions, ensuring compatibility with acid-sensitive catalysts .

Q. What precautions are necessary for handling reactive intermediates during synthesis?

Classification : Advanced

Methodological Answer :

- Temperature Control : Store intermediates like boronic acids (e.g., 2-bromo-5-(trifluoromethyl)phenylboronic acid) at 0–6°C to prevent decomposition .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid hydrolysis of trifluoromethyl or bromo groups .

- Stability Monitoring : Use TLC or in situ IR spectroscopy to detect intermediate degradation during prolonged reactions .

Q. How can this compound be applied in materials science, such as perovskite solar cells?

Classification : Advanced

Methodological Answer :

- Surface Passivation : The carboxylic acid group binds to metal oxide surfaces (e.g., ITO), while the electron-withdrawing -CF₃ group enhances dipole moments, improving hole transport in inverted perovskite solar cells. Optimize layer thickness via spin-coating (e.g., 30–50 nm) and anneal at 100°C for 10 minutes .

- Defect Mitigation : Compare performance with analogs (e.g., 3,5-bis(trifluoromethyl)phenylacetic acid) to assess passivation efficiency via photoluminescence quantum yield (PLQY) measurements .

Q. How can discrepancies in NMR data (e.g., unexpected splitting or shifts) be resolved?

Classification : Advanced

Methodological Answer :

- Isomer Identification : Check for regioisomers (e.g., bromo/fluoro positional swaps) using 2D NMR (COSY, NOESY) .

- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility caused by -CF₃ or steric hindrance .

- Impurity Analysis : Cross-validate with LC-MS to detect trace byproducts (e.g., dehalogenated derivatives) .

Q. What strategies improve yield in cross-coupling reactions involving this compound?

Classification : Advanced

Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki-Miyaura couplings with boronic acid partners .

- Additives : Use silver oxide (Ag₂O) to stabilize reactive intermediates or cesium carbonate (Cs₂CO₃) to deprotonate the acetic acid group during coupling .

- Microwave Assistance : Reduce reaction time (e.g., 1 hour at 100°C vs. 24 hours conventional) while maintaining >90% yield .

Q. Can computational modeling predict the reactivity or binding affinity of this compound?

Classification : Advanced

Methodological Answer :

- DFT Calculations : Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites influenced by -Br, -F, and -CF₃ groups .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The -CF₃ group may enhance binding via hydrophobic interactions, as seen in antifungal agent design .

Properties

Molecular Formula |

C9H5BrF4O2 |

|---|---|

Molecular Weight |

301.03 g/mol |

IUPAC Name |

2-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid |

InChI |

InChI=1S/C9H5BrF4O2/c10-5-1-4(2-7(15)16)8(11)6(3-5)9(12,13)14/h1,3H,2H2,(H,15,16) |

InChI Key |

FMDZDKLEPNCZBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)F)C(F)(F)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.